ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound featuring a thiophene ring, a pyrazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the acetyl and amino groups. The pyrazole moiety is then synthesized and attached to the thiophene ring through an acetyl linkage. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyl-2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
- Ethyl 5-acetyl-2-{[(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Uniqueness
Ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of the bromo and nitro groups, along with the thiophene and pyrazole rings, imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O6S/c1-5-27-16(24)11-7(2)13(9(4)22)28-15(11)18-10(23)6-20-8(3)12(17)14(19-20)21(25)26/h5-6H2,1-4H3,(H,18,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGMOOGTVGQODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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